N-Methyl-1-[5-(Pyridin-3-Yloxy)furan-2-Yl]methanamine
Description
Properties
IUPAC Name |
N-methyl-1-(5-pyridin-3-yloxyfuran-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-12-7-10-4-5-11(15-10)14-9-3-2-6-13-8-9/h2-6,8,12H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKCVLFJCGZPKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(O1)OC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428210 | |
| Record name | N-Methyl-1-{5-[(pyridin-3-yl)oxy]furan-2-yl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859850-77-4 | |
| Record name | N-Methyl-1-{5-[(pyridin-3-yl)oxy]furan-2-yl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Overview of Synthesis
N-Methyl-1-[5-(Pyridin-3-Yloxy)furan-2-Yl]methanamine is a heterocyclic amine with potential applications in medicinal chemistry. Its synthesis involves functionalizing both the furan and pyridine rings, followed by methylation of the amine group. The main synthetic routes include:
- Cross-coupling reactions to attach the pyridinyl group to the furan ring.
- Reductive amination to introduce the methylamino functionality.
- Catalytic and non-catalytic pathways for optimizing yield and selectivity.
Detailed Synthesis Pathways
Functionalization of Furan with Pyridinyl Group
The first step in synthesizing this compound involves attaching a pyridinyl group to a furan ring. This is typically achieved through cross-coupling reactions such as Suzuki or Heck coupling.
Reaction Details:
- Reactants : 5-bromo-2-furaldehyde and 3-pyridylboronic acid.
- Catalyst : Palladium-based catalysts (e.g., Pd(PPh₃)₄).
- Solvent : Toluene or dimethylformamide (DMF).
- Base : Potassium carbonate or cesium carbonate.
- Temperature : 80–120°C.
Reaction Scheme:
$$
\text{5-Bromo-2-furaldehyde} + \text{3-Pyridylboronic acid} \xrightarrow{\text{Pd catalyst, base}} \text{5-(Pyridin-3-yloxy)furan-2-carbaldehyde}.
$$
Reductive Amination
The aldehyde group in 5-(Pyridin-3-yloxy)furan-2-carbaldehyde is converted into a methylamine group using reductive amination.
Reaction Details:
- Reactants : 5-(Pyridin-3-yloxy)furan-2-carbaldehyde and methylamine.
- Reducing Agent : Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a metal catalyst (e.g., Raney nickel).
- Solvent : Methanol or ethanol.
- pH Control : Acetic acid as an additive to maintain mild acidity.
- Temperature : Room temperature to 50°C.
Reaction Scheme:
$$
\text{5-(Pyridin-3-yloxy)furan-2-carbaldehyde} + \text{Methylamine} \xrightarrow{\text{NaBH₃CN}} \text{this compound}.
$$
Alternative Pathways
Some alternative methods for synthesizing this compound include:
Direct Methylation of Primary Amines :
- Starting from 5-(Pyridin-3-yloxy)furan-2-methanamine, methylation can be performed using methyl iodide (CH₃I) in the presence of a base like sodium hydroxide.
-
- Combining cross-coupling and reductive amination in a single reaction vessel to streamline the process and reduce reaction time.
Reaction Conditions and Optimization
To achieve high yield and purity, several factors must be optimized:
| Parameter | Optimal Condition | Notes |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ or Raney nickel | Ensures efficient coupling or reduction. |
| Solvent | DMF, methanol | Solvents should dissolve all reactants uniformly. |
| Temperature | 80–120°C (coupling), Room Temp (amination) | Higher temperatures improve coupling but may degrade sensitive groups. |
| pH | Mildly acidic | Prevents side reactions during reductive amination. |
Challenges in Synthesis
Despite the outlined methods, certain challenges exist:
- Side Reactions : Over-reduction of intermediates can lead to unwanted byproducts.
- Catalyst Deactivation : Palladium catalysts may degrade under prolonged reaction times.
- Purification Issues : The final product may require extensive chromatographic separation due to structural similarity with byproducts.
Summary Table of Key Reactions
| Step | Reactants | Catalyst/Agent | Product |
|---|---|---|---|
| Cross-Coupling | 5-Bromo-furaldehyde + Pyridylboronic acid | Pd(PPh₃)₄, Base | 5-(Pyridinyl)-furaldehyde |
| Reductive Amination | Furaldehyde derivative + Methylamine | NaBH₃CN | N-Methyl derivative |
| Direct Methylation | Primary amine derivative + Methyl iodide | NaOH | N-Methyl derivative |
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-[5-(Pyridin-3-Yloxy)furan-2-Yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amines and alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of compounds similar to N-Methyl-1-[5-(Pyridin-3-Yloxy)furan-2-Yl]methanamine as inhibitors of specific kinases involved in cancer progression. For instance, compounds that inhibit c-KIT kinase have been shown to be effective in treating gastrointestinal stromal tumors (GISTs), which are driven by mutations in the c-KIT receptor . The structural similarity of this compound allows for the exploration of its efficacy against such targets.
Neuroprotective Effects
There is emerging evidence suggesting that derivatives of this compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. The presence of the pyridine and furan moieties is hypothesized to enhance blood-brain barrier permeability, allowing for effective central nervous system targeting .
Synthetic Chemistry Applications
Reagent in Organic Synthesis
this compound serves as a valuable intermediate in organic synthesis. Its ability to participate in various chemical reactions makes it a versatile reagent for synthesizing more complex molecules. For example, it can be utilized in the synthesis of other biologically active compounds through coupling reactions and functional group transformations .
Analytical Applications
The compound is also employed in analytical chemistry for the development of new methods for detecting and quantifying pyridine derivatives. Its unique spectral properties can aid in the creation of sensitive assays for various applications, including environmental monitoring and pharmaceutical analysis .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-Methyl-1-[5-(Pyridin-3-Yloxy)furan-2-Yl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their properties, and applications:
Structural and Functional Analysis
Aromatic vs.
Amine Functionalization: Methylamine vs.
Pharmacological Relevance :
- Ranitidine-related compounds (e.g., ranitidine-N-oxide) are pharmacopeial impurities with complex substituents (nitro, sulfanyl) and larger molecular weights, highlighting the target compound’s simpler structure and lack of direct therapeutic use.
Physicochemical Properties
| Property | Target Compound | N,N-Dimethyl Analog | Morpholinylmethyl Analog | Methylsulfanyl Analog |
|---|---|---|---|---|
| LogP | ~1.2 (estimated) | ~1.5 | ~0.8 (polar morpholine) | ~2.0 (lipophilic) |
| Solubility | Moderate in DMSO, methanol | High in chloroform | High in water (polar groups) | Low in water |
| pKa | ~9.5 (amine) | ~8.8 (dimethylamine) | ~7.5 (morpholine) | ~10.2 (primary amine) |
Biological Activity
N-Methyl-1-[5-(Pyridin-3-Yloxy)furan-2-Yl]methanamine, a compound with the molecular formula CHNO and CAS number 859850-77-4, has garnered interest due to its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 204.229 g/mol |
| CAS Number | 859850-77-4 |
| InChI Key | MUKCVLFJCGZPKF |
The synthesis of this compound typically involves the reaction between pyridinyl and furan derivatives, which can be achieved through various organic synthesis techniques such as condensation reactions. The specific mechanism of action is not fully elucidated but is believed to involve interactions with biological targets like enzymes and receptors.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study evaluated the antibacterial activity of various derivatives against Gram-positive and Gram-negative bacteria using the agar disc-diffusion method. The results showed that several compounds demonstrated potent inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli at concentrations as low as 1 mM .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this class of compounds on different cancer cell lines. For example, derivatives have shown promising results in inhibiting cell proliferation in hormone-dependent prostate cancer cells (LNCaP) with IC50 values ranging from 10 µM to 1 µM. These findings suggest potential applications in cancer therapeutics .
Case Studies
Case Study 1: Antibacterial Efficacy
A recent investigation into the antibacterial properties of N-Methyl derivatives revealed that at a concentration of 100 µM, several compounds displayed significant activity against MRSA strains, with minimal cytotoxicity observed in human cell lines. This highlights the therapeutic potential of these compounds in treating resistant bacterial infections .
Case Study 2: Anticancer Potential
Another study focused on the antiproliferative effects of related furan derivatives on breast cancer cell lines (T47-D). The compound exhibited an IC50 value of 1.33 µM, indicating strong cytotoxicity against cancer cells while sparing normal cells. Fluorescence microscopy confirmed increased apoptosis in treated cells compared to controls .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-Methyl-1-[5-(Pyridin-3-Yloxy)furan-2-Yl]methanamine?
- Answer :
-
Suzuki-Miyaura Cross-Coupling : Utilize 3-bromopyridine derivatives and furan-based boronic acids with Pd catalysts (e.g., bis(triphenylphosphine)palladium(II) dichloride) under microwave-assisted conditions (140°C, DME/H2O/EtOH solvent system) .
-
Hydrogenation : For nitro or sulfur-containing intermediates, employ 10% Pd/C under H₂ atmosphere (room temperature, 6 hours) followed by Celite® filtration .
-
Purification : Use silica gel column chromatography (e.g., Et₂O:EtOH = 6:1 or gradient elution with EtOAc/hexane) .
Table 1 : Key Reaction Conditions from Analogous Syntheses
Step Catalyst/Reagents Conditions Yield Reference Suzuki Coupling Pd(PPh₃)₂Cl₂ 140°C, 2–5 min (microwave) 72–89% Hydrogenation 10% Pd/C, H₂ balloon RT, 6 hr 97%
Q. How is structural characterization of this compound performed?
- Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) to confirm furan-pyridine connectivity and methylamine substitution. Key signals include furan protons (δ 6.2–7.5 ppm) and pyridyloxy resonances .
- Mass Spectrometry : High-resolution MS (ESI or EI) to validate molecular ion peaks and isotopic patterns .
- Elemental Analysis : Verify purity (>95%) via combustion analysis, especially for hydrochloride salts .
Advanced Research Questions
Q. What computational strategies predict the compound’s reactivity in catalytic or biological systems?
- Answer :
-
Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-donating/accepting properties. Compare with analogs like N-((furan-2-yl)methylene)methanamine derivatives, which show corrosion inhibition via adsorption on metal surfaces .
-
Molecular Dynamics (MD) : Simulate binding affinities to biological targets (e.g., enzymes) using docking software (AutoDock Vina) and validate with experimental IC₅₀ values .
Table 2 : Quantum Chemical Parameters for Related Compounds
Compound HOMO (eV) LUMO (eV) ΔE (eV) Reference BIFM (corrosion inhibitor) -5.12 -1.89 3.23
Q. How can contradictions in biological activity data across studies be resolved?
- Answer :
- Experimental Variables : Control purity (use HPLC >98%, as in ), solvent effects (DMSO vs. aqueous buffers), and assay conditions (pH, temperature).
- Orthogonal Assays : Combine electrochemical impedance spectroscopy (EIS) for corrosion inhibition with cell viability assays (MTT) for cytotoxicity.
- Data Normalization : Report activities relative to positive controls (e.g., cisplatin for cytotoxicity) and account for batch-to-batch variability .
Q. What strategies optimize the compound’s stability under varying storage conditions?
- Answer :
- Degradation Studies : Monitor stability via accelerated aging (40°C/75% RH for 6 months) and analyze by LC-MS for decomposition products .
- Formulation : Prepare hydrochloride salts (common in ) to enhance solubility and shelf life. Store under inert gas (argon) at -20°C for long-term stability .
Methodological Notes
- Key Techniques : Cross-coupling, hydrogenation, NMR/MS analysis, DFT/MD simulations.
- Advanced Applications : Corrosion inhibition (electrochemical), computational modeling, stability optimization.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
